5-(Benzylamino)pyrimidine-2,4(1h,3h)-dione
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical Biology
Pyrimidine derivatives are of paramount importance in chemical biology and medicinal chemistry, largely due to their structural role in the essential building blocks of life. nih.gov The pyrimidine nucleus is a core component of thymine, cytosine, and uracil (B121893), which are fundamental to the structure of DNA and RNA. nih.govresearchgate.net This inherent biological relevance is a key reason for their extensive therapeutic applications. nih.gov
The versatility of the pyrimidine scaffold allows for a broad spectrum of biological activities. These derivatives have been extensively investigated and have shown significant potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antifungal agents. researchgate.net Furthermore, pyrimidine analogs have demonstrated utility as diuretics, anti-HIV compounds, and cardiovascular drugs. nih.govresearchgate.net The ability of the pyrimidine ring to engage in various biological interactions, including forming hydrogen bonds, allows it to serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com The wide-ranging medicinal properties of pyrimidines also extend to the central nervous system, with some derivatives acting as anticonvulsants, sedatives, and antidepressants. researchgate.netnih.gov
Overview of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione in Academic Research Context
Within the extensive family of pyrimidine derivatives, 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione, a dihydropyrimidine (B8664642), has attracted attention for its potential biological activities. evitachem.com Identified by the CAS number 1222659-20-2, this compound has been a subject of interest in medicinal chemistry for its potential applications in the development of pharmaceuticals. evitachem.com
The synthesis of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is often achieved through the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea. evitachem.com Research has indicated that this compound exhibits antimicrobial and anticancer properties, positioning it as a candidate for further drug development. evitachem.com The mechanism of action is believed to involve the inhibition of specific enzymes by binding to their active sites, which in turn blocks substrate access and prevents catalytic activity. evitachem.com
Comparative studies have suggested that the benzylamino substitution at the C5 position of the pyrimidine ring can enhance biological activity. For instance, benzylamino-substituted pyrimidines have shown improved antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 2-16 µg/mL. evitachem.com In the context of cancer research, the benzyl (B1604629) group is thought to facilitate π-stacking interactions with amino acid residues such as tyrosine in the active sites of target proteins within cancer cells. evitachem.com
Table 1: Investigated Biological Activities of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione
| Biological Activity | Research Findings |
|---|---|
| Antimicrobial | Enhanced activity against Gram-positive bacteria, with MIC values against Staphylococcus aureus reported between 2-16 µg/mL. evitachem.com |
| Anticancer | Potential to suppress cell proliferation in cancer cells. The benzyl group may contribute to binding with cancer-related enzymes. evitachem.com |
| Enzyme Inhibition | Acts by inhibiting specific enzymes through binding to their active sites, preventing substrate interaction and catalytic function. evitachem.com |
Research Trajectory and Unmet Needs in Pyrimidine-Based Compound Development
The development of pyrimidine-based compounds is driven by the persistent need for new and more effective therapeutic agents. A significant challenge in modern medicine is the emergence of drug resistance, which renders many existing treatments ineffective. researchgate.net This necessitates a continuous search for novel chemical structures and drug candidates that can overcome these resistance mechanisms.
A key area of focus is the development of next-generation tyrosine kinase inhibitors (TKIs) for cancer therapy. For instance, there is an unmet need to create selective inhibitors for non-small cell lung cancer (NSCLC) patients with specific mutations that confer resistance to existing third-generation EGFR-TKIs. mdpi.com Similarly, the overexpression of enzymes like ecto-5'-nucleotidase (CD73) in various cancers, which contributes to an immunosuppressive tumor microenvironment, presents an attractive target for new pyrimidine-based inhibitors. mdpi.com
Furthermore, the development of pyrimidine derivatives with improved bioavailability and selectivity remains a priority. The ability to design compounds that are more readily absorbed and that specifically target diseased cells or pathogens while minimizing effects on healthy tissues is a central goal in medicinal chemistry. rsc.org The ongoing exploration of the vast chemical space of pyrimidine derivatives holds the promise of addressing these unmet needs and delivering new and improved treatments for a wide range of diseases. rsc.org
Properties
IUPAC Name |
5-(benzylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-9(7-13-11(16)14-10)12-6-8-4-2-1-3-5-8/h1-5,7,12H,6H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBBWKUUQNONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297887 | |
| Record name | 5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28485-19-0 | |
| Record name | 5-[(Phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28485-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 118932 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028485190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002706841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzylamino Pyrimidine 2,4 1h,3h Dione and Analogues
Classical Multi-Step Synthetic Approaches
Traditional methods for synthesizing the pyrimidine-2,4-dione core and its derivatives often involve sequential reactions that build the target molecule step-by-step. These approaches, while sometimes lengthy, are foundational and offer versatility in introducing a variety of substituents.
Alkylation and Condensation Reactions of Uracil (B121893) Derivatives
A common classical strategy begins with a pre-formed uracil ring, which is then functionalized through alkylation and condensation reactions. Uracil and its derivatives, such as 6-aminouracil, are rich in reactive sites, acting as versatile starting materials for creating more complex structures. semanticscholar.orgresearchgate.net
Alkylation can occur on the nitrogen atoms of the pyrimidine (B1678525) ring. For instance, a general procedure involves treating a 6-amino-alkyl uracil with an alkylating agent in the presence of a base like sodium hydroxide (B78521) in an ethanol (B145695) solution. nih.gov The mixture is heated under reflux, and after workup, the N-alkylated product is isolated. nih.gov Another classical approach is the Mannich reaction, a condensation process that can introduce an aminomethyl substituent onto the uracil ring, as demonstrated in the synthesis of various 5-substituted uracil derivatives. nih.gov
Chlorination-Substitution Sequences
A robust and frequently employed multi-step method involves the initial chlorination of a pyrimidine-2,4-dione precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction. This sequence is particularly effective for introducing amino groups onto the pyrimidine ring.
The first step typically involves treating the pyrimidine-2,4-dione with a chlorinating agent like phosphorus oxychloride to convert a hydroxyl or keto group into a more reactive chloro substituent. researchgate.net In the subsequent step, this chloro-intermediate is reacted with an amine, such as benzylamine (B48309). biorxiv.org The nucleophilic amine displaces the chloride ion to form the desired amino-substituted pyrimidine. biorxiv.org
The regioselectivity of the substitution can be controlled by the reaction conditions and the specific pyrimidine substrate used. For example, studies on 2,4,5-trichloropyrimidine (B44654) have shown that substitution with an amine preferentially occurs at the 4-position under mild, aqueous conditions. rsc.org This selectivity is crucial for directing the synthesis towards the intended isomer. rsc.org The synthesis of related 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives also utilizes a key SNAr reaction of a substituted benzylamine with a chloro-precursor. biorxiv.org
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,4,5-Trichloropyrimidine | Pyrrolidine | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |
| 2,4,5-Trichloropyrimidine | p-Anisidine | 2,5-dichloro-N-(4-methoxyphenyl)pyrimidin-4-amine | rsc.org |
| Pyrimido[4,5-c]quinoline methyl ester (chloro-precursor) | Substituted Benzylamines | 5-Benzylamino-substituted pyrimido[4,5-c]quinoline derivatives | biorxiv.org |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Arylacetylenes (Sonogashira coupling) | 1,3-dimethyl-5-bromo-6-ethynyluracil derivatives | beilstein-journals.org |
Modern and Efficient Synthetic Strategies
In response to the demand for more sustainable and rapid chemical processes, modern synthetic strategies have been developed. These include one-pot procedures, multicomponent reactions, and microwave-assisted synthesis, all of which enhance efficiency by reducing reaction times, simplifying workup procedures, and increasing yields.
One-Pot Synthetic Procedures
One-pot syntheses combine multiple reaction steps in a single reactor without isolating intermediates, thereby saving time, solvents, and resources. Several one-pot methods have been developed for pyrimidine-2,4-dione analogues. A notable example is the three-component condensation of an aldehyde, a ketone, and urea, often referred to as a Biginelli-like reaction, to efficiently produce 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. researchgate.net Similarly, new series of evitachem.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives have been prepared via a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are a highly advanced form of one-pot synthesis where three or more reactants combine to form a product that incorporates structural elements from each starting material. nih.govbeilstein-journals.org This approach is prized for its high atom economy and ability to rapidly generate molecular complexity. nih.govresearchgate.net
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogues has been successfully achieved using MCRs. semanticscholar.orgresearchgate.net One such strategy involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in what is known as a double Mannich reaction, yielding the fused pyrimido[4,5-d]pyrimidine (B13093195) ring system. researchgate.netnih.gov The mechanism for related syntheses, such as that for pyrano[2,3-d]pyrimidine diones, often proceeds through a Knoevenagel condensation followed by a Michael addition cascade. nih.gov
| Starting Materials | Product Type | Reaction Type | Reference |
|---|---|---|---|
| 6-Aminouracil, Formaldehyde, Aniline | 5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | MCR | semanticscholar.orgresearchgate.net |
| 6-Amino-1,3-dimethyluracil, Aromatic Amine, Aldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione | Double Mannich Reaction | researchgate.netnih.gov |
| Barbituric Acid, Aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | Knoevenagel-Michael Condensation | nih.gov |
| Aldehyde, Ketone, Urea | 3,4-Dihydropyrimidin-2(1H)-one | Biginelli-like Reaction | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. By providing uniform and rapid heating, microwave irradiation can significantly reduce reaction times and often improve product yields compared to conventional heating methods. evitachem.com
The synthesis of pyrimidine derivatives has greatly benefited from this technology. For example, the intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes to form pyrimido[4,5-b]quinolines (5-deazaflavines) is significantly faster under microwave irradiation compared to conventional refluxing. nih.gov While a conventional method required 60 minutes of heating in ethanol, the microwave-assisted approach achieved the cyclization in just 10 minutes in acetic acid. nih.gov This efficiency is also noted in the synthesis of pyrazolo[3,4-d]pyrimidines and other heterocyclic systems, highlighting the broad applicability of microwave assistance in modern synthetic chemistry. researchgate.net
| Method | Reaction Time | Conditions | Product |
|---|---|---|---|
| Conventional | 60 minutes | Reflux in ethanol | Pyrimido[4,5-b]quinolin-2(3H)-iminium chloride |
| Microwave | 10 minutes | 300 W irradiation in acetic acid | Pyrimido[4,5-b]quinolin-2(3H)-iminium chloride |
Green Chemistry Principles in Synthesis of Pyrimidine-2,4(1H,3H)-diones
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine-2,4(1H,3H)-diones to develop more environmentally benign and efficient processes. rasayanjournal.co.inbenthamdirect.compowertechjournal.combenthamdirect.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in
Key green strategies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve product yields by providing uniform and rapid heating. evitachem.comrasayanjournal.co.innih.gov It has been successfully used for the synthesis of various uracil derivatives, including O′-adamantylated nucleosides and aminouracil-modified carbon nanotubes. tandfonline.comtandfonline.comresearchgate.net
Ultrasonic Synthesis: The use of ultrasound is another energy-efficient method that can accelerate reactions and lead to high yields of pyrimidine derivatives. rasayanjournal.co.innih.gov
Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more sustainable alternatives like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inpowertechjournal.com Research has demonstrated the synthesis of pyrimidine derivatives in water or under solvent-free conditions. nih.govnih.gov Furthermore, the use of reusable, heterogeneous, or metal-free catalysts, such as bismuth(III)triflate or sulfonic acid nanoporous silica, enhances the sustainability of these synthetic routes. powertechjournal.comscirp.orgnih.gov
Solvent-Free and Mechanical Methods: Conducting reactions without a solvent or using mechanical methods like ball milling minimizes solvent waste and can lead to clean reactions with high yields and simple work-up procedures. rasayanjournal.co.inpowertechjournal.com
Table 2: Application of Green Chemistry Principles in Pyrimidinedione Synthesis
| Green Principle | Technique/Method | Advantages | Example Compound Class | Reference(s) |
|---|---|---|---|---|
| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, improved yields | 5-Chloro-6-substituted-uracils | evitachem.comrasayanjournal.co.innih.gov |
| Energy Efficiency | Ultrasonic Synthesis | High yields, accelerated reactions | Acyclonucleobases | rasayanjournal.co.innih.gov |
| Atom Economy/Process Simplification | One-Pot, Multi-Component Reactions | Reduced waste, fewer steps, higher efficiency | Pyrido[2,3-d]pyrimidines | nih.govscirp.org |
| Safer Solvents & Auxiliaries | Use of Water as Solvent | Environmentally benign, low cost | Furo[2,3-d]pyrimidines | nih.gov |
| Catalysis | Reusable/Heterogeneous Catalysts | Catalyst recovery and reuse, reduced waste | Pyrano[2,3-d]pyrimidine diones | scirp.orgnih.gov |
| Waste Prevention | Solvent-Free Reactions | Eliminates solvent waste, simplified purification | Pyrimidine derivatives | rasayanjournal.co.inpowertechjournal.comnih.gov |
Derivatization Strategies and Scaffold Modification of Pyrimidine 2,4 1h,3h Dione
Substitution Patterns at N-1, N-3, C-5, and C-6 Positions of the Pyrimidine (B1678525) Ring
The pyrimidine-2,4(1H,3H)-dione ring offers multiple sites for substitution, allowing for the fine-tuning of its physicochemical properties.
The nitrogen atoms at the N-1 and N-3 positions of the uracil (B121893) ring are common targets for alkylation. The regioselectivity of these reactions can often be controlled by the reaction conditions and the use of protecting groups. For instance, direct alkylation of uracil derivatives can lead to a mixture of N-1 and N-3 substituted products. However, a regioselective Michael-type addition of 5-substituted uracils to acrylates has been achieved at the N-1 position in the presence of a base like triethylamine (TEA). nih.gov To achieve selective N-3 alkylation, the N-1 position can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, directing the alkylation to the N-3 position. Subsequent deprotection then yields the N-3 substituted product.
The amino group at the C-5 position is a key feature of the parent scaffold. While the benzylamino group is already in place, further modifications can be envisioned. For instance, the synthesis of various 5-aminouracil (B160950) derivatives is often achieved through the substitution of a bromine atom at the C-5 position of 5-bromouracil with a corresponding amine. researchgate.net This suggests that the benzylamino group could potentially be exchanged or that the phenyl ring of the benzyl (B1604629) group could be further functionalized.
The C-6 position of the uracil ring is also amenable to substitution, which can significantly impact the molecule's properties. One common strategy involves the introduction of a halogen at this position, which can then serve as a handle for further functionalization through nucleophilic substitution reactions. For example, 6-chlorouracil derivatives can react with various nucleophiles to introduce a range of substituents. Additionally, formylation at the C-5 position of 6-aminouracil derivatives has been reported, indicating that electrophilic substitution at the C-5/C-6 bond is possible. researchgate.net
| Position | Substitution Strategy | Key Reagents/Conditions | Example Product Type |
|---|---|---|---|
| N-1 | Regioselective Michael Addition | Acrylates, Triethylamine (TEA) | N-1-alkylated uracils |
| N-3 | Alkylation with N-1 Protection | 1. Boc anhydride 2. Alkyl halide 3. Deprotection | N-3-alkylated uracils |
| C-5 | Nucleophilic Substitution | 5-Bromouracil, Amines | 5-Aminouracil derivatives |
| C-6 | Halogenation and Nucleophilic Substitution | Halogenating agent, Nucleophiles | 6-Substituted uracils |
Fused Pyrimidine Systems and Annulation Approaches
Annulation, the formation of a new ring fused to the existing pyrimidine scaffold, is a powerful strategy to create more complex and rigid molecular architectures. Starting from aminouracil derivatives, a variety of fused heterocyclic systems can be synthesized.
Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds
The synthesis of pyrido[2,3-d]pyrimidines, which feature a pyridine (B92270) ring fused to the pyrimidine core, can be achieved from 5-aminouracil derivatives. One approach involves the reaction of 5-aminouracils with α,β-unsaturated aldehydes, ethyl ethoxymethylenemalonate, or 1,3-dicarbonyl compounds. rsc.org The nature of the substituents on both the pyrimidine ring and the side chain influences the ease of cyclization. rsc.org Another common method for constructing the pyrido[2,3-d]pyrimidine scaffold is through a one-pot, three-component reaction of a 6-aminouracil, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. researchgate.netresearchgate.netsemanticscholar.org While these methods traditionally use 6-aminouracils, the reactivity of 5-aminouracils suggests that similar cyclization strategies could be adapted.
Pyrimido[4,5-d]pyrimidine (B13093195) Scaffolds
The construction of the pyrimido[4,5-d]pyrimidine system involves the fusion of a second pyrimidine ring. A versatile method for the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones starts from 1,3-disubstituted 6-aminouracils. nih.gov A key step in this synthesis is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov This approach allows for the selective variation of substituents at four different positions. Another strategy involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a double Mannich reaction. nih.gov
Thieno[2,3-d]pyrimidine Scaffolds
Thieno[2,3-d]pyrimidines, containing a fused thiophene ring, are another important class of fused pyrimidines. Their synthesis can be achieved through various routes. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur. This can be followed by cyclization to form the thienopyrimidine core. rsc.org Another approach involves the annulation of substituted 2-aminothiophene-3-carboxylates with ureas or isocyanates. mdpi.com
Other Fused Ring Systems (e.g., Quinazolines, Pyrrolo[2,3-d]pyrimidines, Pyrano[2,3-d]pyrimidines)
The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold allows for the synthesis of a wide array of other fused systems.
Quinazolines: While not directly fused to the pyrimidine ring in the same manner as the other examples, the synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through the annulation of anthranilic esters with ureas. mdpi.com This highlights a related area of heterocyclic synthesis.
Pyrrolo[2,3-d]pyrimidines: These "7-deazapurines" can be synthesized from aminouracil precursors. A facile route involves the heterocyclization of an aminouracil with an arylglyoxal and malononitrile or a thiol. tandfonline.com Another approach is the cascade annulation of 6-amino-1,3-dimethyluracil with aurones promoted by an iodine/DMSO system. nih.gov
Pyrano[2,3-d]pyrimidines: The fusion of a pyran ring to the pyrimidine core can be accomplished through a one-pot, three-component reaction of barbituric acid (a pyrimidine-2,4,6-trione), an aldehyde, and malononitrile. nih.govnih.gov This reaction is often catalyzed by an acid or a solid support. nih.gov
| Fused System | General Synthetic Approach | Typical Starting Materials |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Reaction with 1,3-dielectrophiles or three-component reaction | 5- or 6-Aminouracil, α,β-unsaturated aldehydes, malononitrile |
| Pyrimido[4,5-d]pyrimidine | Hydrazine-induced cyclization or double Mannich reaction | 6-Aminouracils, aldehydes, primary amines |
| Thieno[2,3-d]pyrimidine | Gewald reaction or annulation of aminothiophenes | Ketones/aldehydes, active methylene compounds, sulfur, aminothiophene esters |
| Pyrrolo[2,3-d]pyrimidine | Three-component reaction or cascade annulation | Aminouracils, arylglyoxals, malononitrile, aurones |
| Pyrano[2,3-d]pyrimidine | Three-component reaction | Barbituric acid, aldehydes, malononitrile |
Introduction of Diverse Functional Groups and Linkers
The introduction of diverse functional groups and linkers is a key strategy to modulate the biological activity and pharmacokinetic properties of the 5-(benzylamino)pyrimidine-2,4(1H,3H)-dione scaffold. These modifications can be introduced at various stages of the synthesis, either on the starting materials or on the final core structure.
Functional groups can be incorporated through the substitution reactions discussed in section 3.1. For example, the amino group at C-5 can be acylated to introduce amide functionalities, which can serve as handles for further elaboration. nih.gov The synthesis of 6-amino-5-carboxamidouracils from 5,6-diaminouracils and carboxylic acids is a well-established method that introduces an amide linkage at the C-5 position. nih.govfrontiersin.org
Linkers can be attached to the pyrimidine core to connect it to other molecules of interest, such as peptides, nucleic acids, or reporter molecules. Bifunctional reagents are often employed for this purpose. For instance, a linker with a terminal amine or carboxylic acid can be coupled to a corresponding functional group on the pyrimidine scaffold. While specific examples for 5-(benzylamino)pyrimidine-2,4(1H,3H)-dione are not extensively reported, the general principles of bioconjugation chemistry can be applied. The amino group at C-5 or a synthetically introduced functional group at another position could serve as an attachment point for such linkers.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, respectively.
In a study by Kezin et al. (2022), the synthesis of several 5-substituted uracil (B121893) derivatives, including the benzylamino variant, was reported. mdpi.com The characterization of these compounds included comprehensive ¹H and ¹³C NMR spectroscopy, with the full spectral data made available in the supplementary information associated with the publication. mdpi.com
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrimidine (B1678525) ring, the benzyl (B1604629) group's aromatic and methylene (B1212753) protons, and the protons on the nitrogen atoms (N-H). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning each proton to its specific position in the molecule.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbons (C2 and C4), the olefinic carbons of the pyrimidine ring (C5 and C6), and the carbons of the benzyl substituent. The precise chemical shifts provide insight into the electronic structure of the molecule.
Table 1: Expected ¹H and ¹³C NMR Data for 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione Note: This table is a representation of expected data based on the referenced synthesis. For exact, experimentally determined values, refer to the supplementary materials of Kezin et al., Molecules 2022, 27, 2866.
| Atom Type | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|---|
| Proton | N1-H | Broad singlet | - | s |
| Proton | N3-H | Broad singlet | - | s |
| Proton | N5-H | Singlet/Triplet | - | s/t |
| Proton | C6-H | Singlet | - | s |
| Proton | CH₂ (Benzyl) | Singlet/Dimer | - | s/d |
| Proton | Aromatic-H (Benzyl) | Multiplet | - | m |
| Carbon | C2 (C=O) | - | ~150-165 | - |
| Carbon | C4 (C=O) | - | ~160-170 | - |
| Carbon | C5 | - | ~115-125 | - |
| Carbon | C6 | - | ~130-145 | - |
| Carbon | CH₂ (Benzyl) | - | ~40-50 | - |
| Carbon | Aromatic-C (Benzyl) | - | ~125-140 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is expected to show characteristic absorption bands for its key structural features.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Amine) | Stretching | 3100-3400 | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (Aliphatic CH₂) | Stretching | 2850-2960 | Medium-Weak |
| C=O (Amide) | Stretching | 1650-1720 | Strong |
| C=C (Aromatic/Pyrimidine) | Stretching | 1500-1600 | Medium |
| N-H | Bending | 1550-1650 | Medium |
| C-N | Stretching | 1200-1350 | Medium |
Key features would include strong absorption bands corresponding to the C=O stretching of the two amide groups in the pyrimidine ring, and N-H stretching vibrations from the ring and the benzylamino substituent.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione (C₁₁H₁₁N₃O₂), the expected monoisotopic mass is approximately 217.0851 g/mol . In HRMS analysis, observing a molecular ion peak ([M+H]⁺) at m/z corresponding to this value would strongly support the compound's identity. The fragmentation pattern in the MS/MS spectrum would likely involve the characteristic loss of the benzyl group or fragments from the pyrimidine ring, further corroborating the proposed structure. While HRMS data for various uracil derivatives have been published, specific experimental data for the title compound was noted in a study that synthesized related nucleoside analogues. mdpi.com
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of C₁₁H₁₁N₃O₂, the theoretical elemental composition would be:
Carbon (C): 60.82%
Hydrogen (H): 5.10%
Nitrogen (N): 19.34%
Experimental values that fall within a narrow margin of these theoretical percentages (typically ±0.4%) provide strong evidence for the compound's purity and elemental formula. Specific experimental data for 5-(benzylamino)pyrimidine-2,4(1H,3H)-dione is not detailed in the primary literature reviewed.
X-ray Crystallography and Conformational Analysis
Such an analysis would reveal the planarity of the pyrimidine ring and the orientation of the benzylamino substituent relative to the ring. It would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. At present, a published crystal structure for this specific compound has not been identified in the reviewed scientific literature.
Computational Chemistry and Molecular Modeling Studies of 5 Benzylamino Pyrimidine 2,4 1h,3h Dione and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of molecules. researchgate.net These calculations provide a detailed understanding of molecular geometry, vibrational frequencies, and electronic charge distribution, which are crucial for predicting reactivity and intermolecular interactions.
For analogues of 5-(benzylamino)pyrimidine-2,4(1H,3H)-dione, such as 5-phenyl-2-(4-pyridyl)pyrimidine, DFT methods with basis sets like B3LYP/6-311G(d) have been used to calculate the ground-state molecular geometry and vibrational frequencies. researchgate.net Such studies have shown a high correlation between calculated and experimentally observed frequencies. researchgate.net The analysis of potential energy distribution derived from these calculations allows for the precise assignment of vibrational modes. researchgate.net This level of structural insight is foundational for understanding how these molecules will interact with biological targets.
Molecular Docking Investigations of Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode of ligands within the active sites of proteins and other biological macromolecules. For pyrimidine-2,4(1H,3H)-dione analogues, docking studies have identified a wide array of potential biological targets and have been crucial in explaining their observed biological activities.
These in silico assessments have explored the interactions of pyrimidine (B1678525) derivatives with various enzymes, revealing their potential as inhibitors in different therapeutic areas. nih.govremedypublications.comnih.govmdpi.com For instance, studies have evaluated substituted pyrimidines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in anti-malarial drug development. nih.gov Other research has focused on their potential as anti-diabetic agents by investigating their binding to α-amylase. remedypublications.com The versatility of the pyrimidine scaffold is further demonstrated by docking studies against targets like the H-RAS-GTP active form protein for cancer therapy, the main protease (Mpro) of SARS-CoV-2 for antiviral applications, and Poly(ADP-ribose) polymerases-1 (PARP-1) for oncology. nih.govmdpi.comrsc.org The binding interactions and stable docked energies from these studies help identify promising hit compounds for further development. remedypublications.com
| Compound Class | Biological Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Pyrimidine‐2,4‐diamines | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Antimalarial | Compounds displayed promising inhibitory activity against both wild-type and mutant PfDHFR. nih.gov |
| Pyrimidine Derivatives | α–amylase | Anti-diabetic | Derivatives showed strong hydrogen bonding with the target complex, indicating good binding potential. remedypublications.com |
| Pyrimidine-2-thione Derivatives | H-RAS-GTP Active Form Protein | Antineoplastic | In silico results identified a lead compound with top-ranked binding energy for in vitro studies. nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Docking results were in agreement with in vitro antiviral activity, identifying potent inhibitors. mdpi.com |
| Pyrano[2,3-d]pyrimidine-2,4-dione Analogues | Poly(ADP-ribose) polymerases-1 (PARP-1) | Anticancer | Docking explored the probable binding modes of potent inhibitors within the PARP-1 active site. rsc.org |
| Pyrido[2,3‐d]pyrimidine‐4(1H) dione (B5365651) Derivatives | Cyclin-dependent kinase-5 (CDK-5) | Anticancer | Molecular docking studies favorably supported the experimental results of antitumor activity. researchgate.net |
Molecular Dynamics Simulations
To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations offer a dynamic perspective on the stability and behavior of a ligand-protein complex over time, providing insights into conformational changes and the persistence of key interactions.
For novel pyrimidine derivatives, MD simulations have been used to validate docking results and confirm the stability of the compounds within their respective binding sites. nih.govrsc.org In a study on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, MD simulations revealed the stability of the most promising compound in the active site for a duration of 100 nanoseconds. rsc.org Similarly, studies on pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds as anti-tubercular agents used MD simulations to affirm the stability and interaction dynamics of the top-ranked compounds. nih.gov A comprehensive study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors employed 500ns MD simulations to confirm the stability of newly designed inhibitors within the JAK3 binding site. openrepository.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are critical for potency.
For pyrimidine-2,4-dione derivatives and related structures, 2D and 3D-QSAR models have been successfully developed. mdpi.comimist.manih.gov One study focused on developing linear and non-linear QSAR models for thirty-nine pyrimidine-2,4-dione derivatives to predict their inhibitory activity against HIV reverse transcriptase-associated RNase H. imist.ma This was achieved using statistical techniques like Multiple Linear Regression (MLR) and by employing quantum and physicochemical descriptors such as density, number of H-bond acceptors, and LUMO energy. imist.ma The robustness of these models is typically validated through rigorous statistical tests, including cross-validation (Q²) and other criteria, ensuring their predictive power. imist.majmaterenvironsci.com Based on the insights from such models, new inhibitors with potentially higher activity can be designed. imist.ma
| Compound Series | Target | QSAR Method | Key Statistical Parameters | Descriptors Used |
|---|---|---|---|---|
| Pyrimidine-2,4-dione Derivatives | HIV RT RNase H | MLR, MNLR | High correlation coefficients and successful validation via Loo cross-validation and Y-scrambling. imist.ma | Density, Number of H-bond acceptors, Octanol/water partition coefficient, LUMO energy. imist.ma |
| 5-(substituted benzylidene) Thiazolidine-2,4-dione Derivatives | PTP1B | MLR | R² = 0.942. mdpi.com | 1D, 2D, and 3D molecular descriptors. mdpi.com |
| Pyrimidine-4,6-diamine Derivatives | JAK3 | MLR, ANN | Robust and efficacious models were developed and validated. openrepository.com | Not specified. |
| 5-benzyl-4-thiazolinone Derivatives | Influenza Neuraminidase | GFA-MLR, GFA-ANN | GFA-MLR: R²=0.8414, Q²=0.7680; GFA-ANN: R²=0.8754, Q²=0.8753. nih.gov | MATS3i, SpMax5_Bhe, minsOH, VE3_D. nih.gov |
Pharmacophore Development and Lead Identification
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These models serve as templates for designing new molecules or for searching large chemical databases to identify novel lead compounds.
This approach has been successfully applied to pyrimidine analogues. In the development of inhibitors for the EGF-R protein tyrosine kinase, a pharmacophore model for ATP-competitive inhibitors was used to optimize a class of pyrazolo[3,4-d]pyrimidines, leading to highly potent compounds. nih.gov The model helped in understanding the required binding mode at the ATP-binding site. nih.gov In another study, a pharmacophore model was developed and used for the virtual screening of a database to identify novel hits as potential inhibitors of Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), a crucial target for anti-tuberculosis agents. nih.gov These hits then served as leads for designing new 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds. nih.gov
In Silico Prediction of Physicochemical and Pharmacokinetic Properties (e.g., ClogP, ADMET)
Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition in the drug development pipeline. In silico tools are widely used to predict these properties, as well as fundamental physicochemical characteristics like the octanol-water partition coefficient (ClogP). researchgate.net
For various pyrimidine analogues, in silico ADMET predictions are a standard component of the design and evaluation process. nih.govmdpi.com These studies often involve assessing compliance with criteria like Lipinski's Rule of Five to evaluate "drug-likeness" and the potential for oral bioavailability. researchgate.netmdpi.com For example, studies on novel pyrano[2,3-d]pyrimidine-2,4-dione analogues and 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds included theoretical predictions of their pharmacokinetic properties, which indicated that most of the synthesized compounds were likely to have favorable drug-like characteristics. rsc.orgnih.gov These predictions help prioritize which compounds should be advanced to more resource-intensive in vitro and in vivo testing. researchgate.netnih.gov
| Property Predicted | Significance | Example Study |
|---|---|---|
| Lipinski's Rule of Five (RO5) | Predicts drug-likeness and potential for oral bioavailability. mdpi.com | N-Benzylidene derivatives of chromeno[2,3-d]pyrimidine were evaluated for RO5 compliance. mdpi.com |
| ADMET Profile | Assesses absorption, distribution, metabolism, excretion, and toxicity to predict a compound's pharmacokinetic behavior and safety. researchgate.net | Synthesized pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-diones were predicted to have drug-like and lead-like ADMET properties. nih.gov |
| Oral Bioavailability | Indicates the fraction of an administered dose that reaches systemic circulation. | In silico predictions for thiazole (B1198619) Schiff base derivatives indicated favorable oral bioavailability. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | In silico analysis of chromeno[2,3-d]pyrimidine derivatives identified compounds that do not present passive BBB penetration. mdpi.com |
Mechanistic Investigations of Biological Activity of Pyrimidine 2,4 1h,3h Dione Derivatives
Enzyme Inhibition Mechanism Studies
Cyclin-Dependent Kinase (CDK) Inhibition Pathways, notably CDK2
Cyclin-dependent kinases (CDKs) are serine-threonine protein kinases that are essential for regulating the cell cycle and gene transcription. rsc.org The dysregulation of CDK activity is a hallmark of many cancers, making them a significant target for therapeutic intervention. researchgate.net Pyrimidine (B1678525) derivatives have been extensively studied as CDK inhibitors. For instance, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2/cyclin A and CDK9/cyclin T1. rsc.orgacs.org While these are diamine derivatives, the core pyrimidine structure is crucial for activity.
The mechanism of inhibition typically involves the pyrimidine scaffold acting as a hinge-binder, competing with ATP for binding at the catalytic domain of the kinase. researchgate.netnih.gov This binding prevents the phosphorylation of key substrates, leading to cell cycle arrest, often at the G1/S or G2/M phase, and subsequent apoptosis. rsc.orgajchem-a.com For example, studies on N2,N4-disubstituted pyrimidine-2,4-diamines showed that potent derivatives induced cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. rsc.org Similarly, aminopyrimidine-dione derivatives have been shown to form hydrogen bonds with key amino acid residues like Asn140 in the binding pocket of related kinases. mdpi.com The addition of various substituents to the pyrimidine core allows for the optimization of potency and selectivity against different CDK isotypes. rsc.orgnih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 3g (N2,N4-disubstituted pyrimidine-2,4-diamine) | CDK2/cyclin A | 83 | rsc.orgacs.org |
| Compound 3c (N2,N4-disubstituted pyrimidine-2,4-diamine) | CDK9/cyclin T1 | 65 | rsc.orgacs.org |
| Milciclib (a pyrido[2,3-d]pyrimidin-7-one derivative) | CDK2 | 45 | ajchem-a.com |
| Roscovitine (a purine (B94841) analog) | CDK2 | 160 | ajchem-a.com |
Thymidylate Synthase Inhibition Mechanisms
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov The inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and repair, ultimately causing cell death. This makes TS a well-established target for cancer chemotherapy. nih.gov
The pyrimidine-2,4(1H,3H)-dione (uracil) core is central to TS inhibition. The mechanism involves the inhibitor, often a 5-substituted uracil (B121893) derivative, binding to the nucleotide-binding site of the enzyme. nih.gov For example, the active metabolite of 5-fluorouracil, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor, blocking the access of the natural substrate, dUMP. nih.gov Research has explored various other 5-substitutions on the uracil ring to develop potent TS inhibitors. nih.govmdpi.com For instance, 5-hydroseleno-2'-deoxyuridylate was found to be a potent inhibitor of TS from L. casei. mdpi.com These findings highlight that modifications at the 5-position of the uracil scaffold are critical for potent inhibition of thymidylate synthase. nih.govmdpi.com
Other Enzyme Target Modulations (e.g., α-amylase, α-glucosidase, ecto-5'-nucleotidase, Protoporphyrinogen (B1215707) Oxidase)
Derivatives of pyrimidine-2,4(1H,3H)-dione exhibit inhibitory activity against a diverse range of other enzymes.
Protoporphyrinogen Oxidase (PPO): PPO (or Protox) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in microorganisms and mammals. nih.gov Pyrimidinedione derivatives are potent inhibitors of PPO and are used as herbicides. acs.org The inhibition mechanism involves blocking the PPO active site, which leads to the accumulation of protoporphyrinogen IX. This substrate then leaks from its normal pathway and is oxidized by non-enzymatic processes to protoporphyrin IX, a potent photosensitizer that generates reactive oxygen species upon light exposure, causing rapid cell membrane disruption and death. nih.govnih.gov Thieno[2,3-d]pyrimidine-2,4-dione derivatives have shown particularly high potency, with molecular simulations suggesting a favorable π–π stacking interaction with the Phe392 residue of the enzyme. nih.govnih.gov
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrimidine derivatives have been developed as dual inhibitors of these enzymes. nih.gov For example, certain novel pyrimidine derivatives have shown potent inhibitory activity against both α-amylase and α-glucosidase, with efficacy comparable to the standard drug acarbose. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the active sites of the enzymes, with electron-withdrawing groups on associated phenyl rings enhancing inhibitory activity. nih.gov
Ecto-5'-nucleotidase (CD73): CD73 is a cell-surface enzyme that converts adenosine (B11128) monophosphate (AMP) to adenosine, a signaling molecule that plays a significant role in immunosuppression within the tumor microenvironment. researchgate.netmdpi.com Inhibition of CD73 is a promising approach in cancer immunotherapy. researchgate.net Pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent and selective inhibitors of CD73. mdpi.com A recent study detailed a series of 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives that showed remarkable inhibitory activity in both enzymatic and cellular assays. mdpi.com These compounds act as uncompetitive inhibitors, binding to the enzyme-substrate complex. mdpi.com
| Compound Class | Enzyme Target | Inhibitory Value (K_i or IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-2,4-dione (Compound 6g) | PPO (N. tabacum) | K_i = 2.5 nM | nih.govnih.gov |
| Flumioxazin | PPO (N. tabacum) | K_i = 46 nM | nih.govnih.gov |
| 2-Amino-4-hydrazinyl-6-methoxy pyrimidine derivative (Compound 4) | α-Amylase | IC50 = 11.13 µM | nih.gov |
| 2-Amino-4-hydrazinyl-6-methoxy pyrimidine derivative (Compound 4) | α-Glucosidase | IC50 = 12.16 µM | nih.gov |
| 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione (Compound 35j) | CD73 (human) | IC50 = 0.52 nM | mdpi.com |
HIV-1 Reverse Transcriptase Inhibition
The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a multifunctional enzyme essential for the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. researchgate.netnih.gov While most RT inhibitors target the polymerase function, the RNase H active site remains an underexploited target. researchgate.netnih.gov
Research has led to the design of 3-hydroxypyrimidine-2,4-dione (HPD) derivatives that feature a 5-N-benzylcarboxamide moiety, a structure closely related to 5-(benzylamino)pyrimidine-2,4(1H,3H)-dione. guidetoimmunopharmacology.orgnih.gov These compounds have been identified as potent dual inhibitors, targeting both HIV-1 integrase strand transfer (INST) and the RT-associated RNase H activity. guidetoimmunopharmacology.orgnih.gov The N-benzyl substitution on the C5 carboxamide was found to be highly desirable for potent antiviral activity. nih.gov This dual-target mechanism is significant as it could present a higher barrier to the development of drug resistance. The inhibition of RNase H prevents the degradation of the viral RNA template within the RNA/DNA hybrid, a crucial step for the completion of reverse transcription. researchgate.netguidetoimmunopharmacology.org
| Compound Class | Target Enzyme | Activity (EC50 or IC50) | Reference |
|---|---|---|---|
| 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides | HIV-1 INST | Low nanomolar | guidetoimmunopharmacology.orgnih.gov |
| 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides | HIV-1 RNase H | Potent inhibition | guidetoimmunopharmacology.orgnih.gov |
| 5-Substituted 2'-deoxyuridine (B118206) analogs (triphosphates) | HIV-1 RT | Competitive inhibition with dTTP | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cellular processes like proliferation and apoptosis. researchgate.netnih.gov Its over-activation is a common driver in many cancers, making it a prime target for anticancer drugs. researchgate.net Pyrimidine-based molecules are among the most widely studied classes of EGFR inhibitors. researchgate.netnih.govnih.gov
The mechanism of action for these inhibitors involves binding to the ATP-binding site within the intracellular kinase domain of EGFR. researchgate.netnih.gov This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, thereby halting uncontrolled cell growth. researchgate.net Structure-activity relationship (SAR) studies have shown that the pyrimidine core acts as a scaffold, and substitutions at various positions are critical for potency and selectivity. researchgate.netmdpi.com For non-fused pyrimidine systems, an NH group on the ring is considered an important substituent for EGFR inhibitory activity. researchgate.net A series of 4-amino-5-((aryl)amino)pyrimidin-2(1H)-one derivatives, which are structurally analogous to 5-(benzylamino)pyrimidine-2,4(1H,3H)-dione, have been synthesized and shown to possess EGFR inhibitory activity in the sub-micromolar range. researchgate.net
| Compound Series | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-amino-5-((2-methoxyphenyl)amino)-6-(4-fluorophenyl)pyrimidin-2(1H)-one (323) | EGFR (wild-type) | 0.087 ± 0.013 | researchgate.net |
| 4-amino-5-((2-methoxyphenyl)amino)-6-(4-chlorophenyl)pyrimidin-2(1H)-one (324) | EGFR (wild-type) | 0.11 ± 0.014 | researchgate.net |
| BIBX1382 (a pyrimido[5,4-d]pyrimidine) | EGFR | Nanomolar range | medchemexpress.com |
Multidrug Resistance-Associated Protein 1 (MRP1) Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop the ability to efflux therapeutic agents, reducing their efficacy. The ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), is a key protein involved in this process. Inhibiting MRP1 can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs.
Pyrrolopyrimidine derivatives, which share the core pyrimidine structure, have been identified as novel and potent inhibitors of MRP1. SAR studies revealed that specific substitutions are crucial for activity. Notably, piperazine (B1678402) groups at position 4 bearing large phenylalkyl side chains were beneficial for MRP1 inhibition. A 4-(benzylamino)-pyrrolo[2,3-d]pyrimidine derivative, a close structural analog to the subject compound, was reported to have potent antitumor effects, suggesting a potential role in modulating drug resistance. The mechanism of these inhibitors is to block the transport function of MRP1, thereby preventing the efflux of anticancer drugs and increasing their intracellular accumulation and cytotoxicity. Interestingly, some pyrrolopyrimidine derivatives can also act as activators of MRP1-mediated transport at low nanomolar concentrations, while showing inhibitory properties at higher micromolar concentrations.
| Compound Class | Target | Effect | Reference |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidines | MRP1 (ABCC1) | Inhibition (high nanomolar IC50 values) | |
| Pyrrolo[3,2-d]pyrimidines | MRP1 (ABCC1) | Activation at low nM, Inhibition at high µM | |
| 4-(Benzylamino)-pyrrolo[2,3-d]pyrimidine | - | Potent in vivo antitumor effects |
Receptor Binding and Modulation (e.g., Cannabinoid Receptor Type 2 Agonism)
The pyrimidine-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of ligands targeting various receptors, including the Cannabinoid Receptor Type 2 (CB2). researchgate.net Structure-activity relationship (SAR) studies on a series of quinazoline/pyrimidine-2,4(1H,3H)-diones have highlighted the critical role of substituents at the C5 position of the pyrimidine ring in determining agonist potency and selectivity for the CB2 receptor. researchgate.net
In these studies, various modifications at the C5 position led to significant changes in biological activity. For instance, the introduction of a 5-bromo group resulted in a highly potent and selective CB2 agonist. researchgate.net However, the substitution with larger aromatic groups, such as phenyl and m-CH3-phenyl, at the C5 position led to a complete loss of CB2 activity. researchgate.net
While these findings underscore the importance of the C5 position for CB2 receptor interaction, there is currently no publicly available research that has specifically evaluated the binding affinity or modulatory effects of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione on the Cannabinoid Receptor Type 2. Therefore, its potential as a CB2 receptor agonist remains to be scientifically validated.
Cellular Pathway Modulation in In Vitro Models (e.g., Cell Cycle Arrest, Apoptosis Induction, Suppression of Tumor Cell Growth)
The pyrimidine-2,4(1H,3H)-dione core is a constituent of many compounds with demonstrated antiproliferative and pro-apoptotic activities against various cancer cell lines. However, specific data on the cellular effects of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione are not extensively documented in the current scientific literature.
Studies on related pyrimidine derivatives offer insights into the potential mechanisms. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exhibit antitumor activity by inducing apoptosis. nih.gov One of the lead compounds in that study, at a concentration of 5 μM, induced 18% early apoptosis and 4.68% late apoptosis in A375 cells. nih.gov This pro-apoptotic effect was linked to an increase in the expression of cleaved caspase-9 and a significant elevation of intracellular reactive oxygen species (ROS). nih.gov
Furthermore, research on 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione analogs has demonstrated potent anti-proliferative activity against a panel of human tumor cell lines, with some compounds showing GI50 values in the nanomolar range against ovarian, renal, and breast cancer cells. nih.govresearchgate.net
While these findings suggest that the pyrimidine-2,4(1H,3H)-dione scaffold can be a key pharmacophore for anticancer agents, comprehensive in vitro studies detailing the specific effects of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione on cell cycle progression, apoptosis induction, and the suppression of tumor cell growth are needed to elucidate its precise cellular and molecular targets.
Inhibition of Nucleic Acid Synthesis Pathways
Pyrimidine analogs are well-known for their ability to interfere with nucleic acid synthesis, a mechanism that is fundamental to the action of several anticancer and antiviral drugs. Uracil, which is chemically pyrimidine-2,4(1H,3H)-dione, is a key component of RNA. nih.gov Analogs of uracil can act as inhibitors of enzymes involved in the biosynthesis of nucleotides.
One critical enzyme in this pathway is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death. nih.gov 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, exerts its cytotoxic effects in part through the inhibition of TS. researchgate.net
Derivatives of 5-substituted uracils have been explored for their potential to inhibit various pathogens and cellular processes. nih.gov For instance, 5-aminouracil (B160950) has been shown to be an inhibitor of DNA replication. nih.govnih.gov Although these studies point to the general potential of 5-substituted uracil derivatives to interfere with nucleic acid synthesis, there is a lack of specific research data on the inhibitory effects of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione on nucleic acid synthesis pathways, including its potential to inhibit enzymes like thymidylate synthase.
Structure Activity Relationship Sar Studies of Pyrimidine 2,4 1h,3h Dione Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of pyrimidine-2,4(1H,3H)-dione derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold. Research has demonstrated that modifications at different positions can dramatically alter the potency and selectivity of these compounds against various biological targets, including enzymes and receptors.
For instance, in the context of Bruton's tyrosine kinase (BTK) inhibitors, a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives showed that specific substitutions are crucial for high potency. nih.gov Compounds 17 and 18 in this series demonstrated potent BTK inhibitory activities, with IC50 values of 1.2 nM and 0.8 nM, respectively, comparable to the established inhibitor ibrutinib (B1684441) (IC50 = 0.6 nM). nih.gov Furthermore, compound 17 exhibited a more selective profile over the epidermal growth factor receptor (EGFR) than ibrutinib, highlighting how subtle structural changes can enhance selectivity. nih.gov
Similarly, in the development of inhibitors for the deubiquitinating enzyme USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent candidates. nih.gov Medicinal chemistry optimization led to the discovery of compounds like ML323 , which possess nanomolar inhibitory potency against USP1/UAF1. nih.gov This underscores the importance of the benzylamino and phenyl groups in achieving high affinity.
The anticancer activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against EGFR also showcases the impact of substituents. The presence of an electron-donating methoxy (B1213986) (OCH₃) group at the 4-position of certain tetracyclic derivatives was found to be beneficial for their activity. nih.gov
In another study focusing on eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors, a library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened. nih.gov The study identified that an ethyl group at the R¹ position, a carboxamide (CONH₂) at the R² position, and a cyclopropyl (B3062369) group at the R³ position were optimal for activity. nih.gov The pyridine (B92270) ring and the CONH₂ group were deemed essential for the inhibitory action. nih.gov
The following table summarizes the inhibitory activities of selected pyrido[2,3-d]pyrimidine-2,4-dione derivatives against eEF-2K. nih.gov
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 0.42 |
| 9 | Ethyl | CONH₂ | Methyl | 0.93 |
| 12 | Ethyl | CONH₂ | H | >10 |
The data clearly indicates that small changes in the alkyl substituent at the R³ position significantly impact the inhibitory potency.
Furthermore, studies on pyrazolo[3,4-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors have shown that specific substitutions can lead to broad-spectrum cytotoxic activity against numerous cancer cell lines. researchgate.net
Positional Effects of the Benzylamino Moiety and Other Groups
The position of the benzylamino group and other substituents on the pyrimidine-2,4(1H,3H)-dione core is a critical determinant of biological activity. The spatial arrangement of these functional groups dictates how the molecule interacts with its biological target, influencing both binding affinity and selectivity.
A review of pyrimidine (B1678525) derivatives highlights that the position of substituents on the pyrimidine nucleus greatly influences their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov For example, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, known as Trimethoprim, is a potent antibacterial drug, where the specific substitution pattern is key to its high affinity for bacterial dihydrofolate reductase. medwinpublishers.com
In the context of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as EGFR inhibitors, the strategic placement of functional groups is essential for occupying the ATP binding site. researchgate.net The design of these molecules often mimics known inhibitors like erlotinib, which utilizes specific pockets within the ATP binding site. researchgate.net
Research on 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis found that the substitution at the 5-position is crucial. nih.gov Specifically, α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol demonstrated potent inhibitory activity. nih.gov
Studies on 6-substituted pyrimidine-2,4-dione derivatives have also been conducted to explore their pharmacological potential. medwinpublishers.com The synthesis of various 6-amino-5-nitrosopyrimidine-2,4-diones and their subsequent derivatives has shown that modifications at the C5 and C6 positions of the uracil (B121893) ring are a viable strategy for developing new bioactive compounds. medwinpublishers.com
The table below illustrates the impact of substituent position on the anticancer activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against the PC-3 prostate cancer cell line. nih.gov
| Compound | Modification | IC₅₀ (µM) |
| 8a | Tetracyclic derivative with 4-OCH₃ | 7.98 |
| 9a | Hydrazinyl derivative of 8a | 9.26 |
This data shows that modifying the tetracyclic structure to a hydrazinyl derivative at a specific position slightly decreases the anticancer activity, emphasizing the positional sensitivity of these modifications. nih.gov
Conformational Analysis and Bioactive Conformations in Target Interactions
The three-dimensional conformation of pyrimidine-2,4(1H,3H)-dione derivatives is a key factor in their interaction with biological targets. The specific spatial arrangement of atoms and functional groups, known as the bioactive conformation, is what allows for optimal binding to a receptor or enzyme active site.
Conformational studies on dihydropyrimidine (B8664642) derivatives, which share structural similarities, have provided valuable insights. For these molecules to act as calcium channel blockers, it is believed that the substituted aryl ring should be positioned axially, perpendicular to a boat-like tetrahydropyrimidine (B8763341) ring. brieflands.com Computational studies using density functional theory (DFT) on 1,2,3,4-tetrahydropyrimidinone derivatives confirm a twisted boat conformation for the tetrahydropyrimidine ring, with an axial C4 substituent. brieflands.com
In the context of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, single-crystal X-ray diffraction has been used to confirm the 3D structure of synthesized compounds. mdpi.com This structural information is vital for understanding how these molecules interact with their targets and for guiding the design of more potent analogues. mdpi.com
Molecular docking studies are also frequently employed to predict the binding modes of these derivatives. For example, docking calculations for pyrazolo[3,4-d]pyridazine adenosine (B11128) receptor antagonists suggested that a 2-methyl group could hinder the formation of crucial hydrogen bonds with the N6.55 residue, which is critical for stabilization within the binding cavity. nih.gov This highlights how minor conformational changes induced by a substituent can have a major impact on binding affinity.
Similarly, the conformational analysis of diazocinones, which are eight-membered heterocyclic compounds, has revealed the existence of non-interconverting conformations at ambient temperature. nih.gov Electronic structure calculations and X-ray crystallography helped to determine the geometries of these conformers, providing a deeper understanding of their structural dynamics. nih.gov
Insights from SAR for Rational Design of Advanced Analogues
The knowledge gained from structure-activity relationship (SAR) studies is instrumental in the rational design of advanced analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural features are essential for activity, medicinal chemists can make targeted modifications to optimize lead compounds.
For example, SAR studies on antifolates targeting dihydrofolate reductase (DHFR) from L. major have guided the development of new analogues based on a 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine motif. nih.gov By exploring the impact of different amino acid linkers, researchers were able to identify compounds with high inhibitory potency and excellent selectivity for the parasite's DHFR over the human enzyme. nih.gov
In the development of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors, SAR and molecular docking data concluded that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is crucial for interacting with the nicotinamide (B372718) (NI) site of the enzyme. nih.govrsc.org It was also found that adding a fused heterocycle led to extra interactions and greatly enhanced the activity, while a hydrophobic substituent was favorable for interaction with the adenine-ribose (AD) site. nih.govrsc.org This led to the synthesis of compounds with nanomolar IC50 values. rsc.org
The design of new EGFR inhibitors has also been heavily influenced by SAR. Based on previously identified active compounds, new series of pyrazolo[3,4-d]pyrimidine derivatives were designed to incorporate the essential pharmacophoric features of EGFR inhibitors, such as a heteroaromatic ring system to occupy the adenine (B156593) binding pocket. researchgate.net
Furthermore, the discovery of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors was guided by rational design. nih.gov The molecular basis for the potency and selectivity of these compounds was elucidated through putative binding poses, which can inform the design of next-generation inhibitors. nih.gov
The development of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors also exemplifies rational design. nih.gov The initial screening identified key structural requirements, such as the pyridine ring and a CONH₂ group, which served as a foundation for synthesizing more potent analogues. nih.gov
Future Research Directions and Potential
Design of Novel Pyrimidine-2,4(1H,3H)-dione Analogues with Enhanced Selectivity
The development of novel analogues of pyrimidine-2,4(1H,3H)-dione with improved selectivity is a primary objective in medicinal chemistry. Enhanced selectivity aims to maximize the therapeutic effect on a specific biological target while minimizing off-target interactions that can lead to adverse effects. Researchers are employing several strategies to achieve this, primarily by modifying the core pyrimidine (B1678525) structure or the benzylamino substituent.
One key approach is the creation of fused heterocyclic systems. By building additional rings onto the pyrimidine-2,4(1H,3H)-dione scaffold, researchers can create more rigid structures that fit more precisely into the binding pocket of a target enzyme. For instance, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. rsc.orgresearchgate.net Certain compounds in this series demonstrated higher potency than the approved drug Olaparib, highlighting the success of this design strategy. rsc.orgresearchgate.net Similarly, pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent and highly selective inhibitors of Bruton's tyrosine kinase (BTK), a critical molecule in B-cell malignancies. nih.gov
Another strategy involves the strategic placement of various substituents on the benzyl (B1604629) portion of the molecule. This was explored in the design of new 2,4-diamino-5-benzylpyrimidines as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for pathogens like Pneumocystis carinii and Toxoplasma gondii. drugbank.com By adding carboxyphenyl groups to the benzyl ring, researchers created analogues with potent, species-dependent inhibitory activity. drugbank.com This approach allows for fine-tuning the electronic and steric properties of the molecule to exploit subtle differences between pathogen and human enzymes, thereby enhancing selectivity. nih.gov For example, compound 26 in a study of pyrido[2,3-d]pyrimidine (B1209978) analogs was found to be an excellent inhibitor of Pneumocystis jirovecii DHFR (pjDHFR) and was 18-fold more selective for the fungal enzyme over human DHFR. nih.gov
| Compound Series | Target | Example Compound | IC₅₀ Value | Selectivity Highlight | Source |
|---|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | S7 | 3.61 ± 0.15 nM | More potent than reference drug Olaparib (5.77 nM) | rsc.orgresearchgate.net |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | BTK | Compound 18 | 0.8 nM | Comparable potency to ibrutinib (B1684441) (0.6 nM) with a potentially better selectivity profile over EGFR. | nih.gov |
| Pyrido[2,3-d]pyrimidine | pjDHFR | Compound 26 | 4.1 nM | Selectivity ratio of 35.4 for pjDHFR over human DHFR. | nih.gov |
Exploration of New Biological Targets for Therapeutic Intervention
The structural versatility of the pyrimidine-2,4(1H,3H)-dione scaffold makes it a promising candidate for interacting with a wide range of biological targets, opening up new avenues for therapeutic intervention. evitachem.com While its anticancer and antimicrobial properties are established, current research is expanding into more specific and novel targets. evitachem.comresearchgate.net
A significant emerging target is Ecto-5'-nucleotidase (CD73), an enzyme that is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment. nih.gov Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been designed as potent CD73 inhibitors, representing a new strategy for cancer immunotherapy. nih.gov
In the realm of inflammation, analogues such as 5-nitropyrimidine-2,4-dione have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, and selective inhibitors could offer a new therapeutic approach. nih.gov
The pyrimidine core is also being leveraged for applications beyond human medicine. In agriculture, researchers have targeted Protoporphyrinogen (B1215707) IX oxidase (PPO), an essential enzyme in plants, for herbicide discovery. nih.gov A thieno[2,3-d]pyrimidine-2,4-dione derivative was found to be a highly potent PPO inhibitor, demonstrating the potential for this chemical class in agrochemical development. evitachem.comnih.gov
Other targets that continue to be explored for pyrimidine-based inhibitors include:
Poly(ADP-ribose) polymerase-1 (PARP-1): For use in combination with DNA-damaging agents to treat cancer. rsc.orgresearchgate.net
Bruton's tyrosine kinase (BTK): A key signaling molecule in B-cell cancers. nih.gov
Dihydrofolate reductase (DHFR): A validated target for antimicrobial and antiprotozoal drugs. drugbank.comnih.gov
TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1): A mitochondrial chaperone protein involved in tumorigenesis. mdpi.com
This diversification of targets underscores the broad biological potential of pyrimidine-2,4(1H,3H)-dione derivatives, from oncology and infectious diseases to inflammation and beyond. wjarr.com
Advanced Computational Approaches in Drug Discovery and Optimization
Computer-Aided Drug Discovery (CADD) has become an indispensable tool for accelerating the process of finding and optimizing new drugs. beilstein-journals.org These computational methods are being increasingly applied to the design of novel pyrimidine-2,4(1H,3H)-dione analogues, reducing the time and cost associated with drug development. beilstein-journals.org
Key computational techniques used in this field include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.org It was used to confirm that a 5-nitropyrimidine-2,4-dione analogue binds effectively to the active site of iNOS and to explore the binding modes of pyrano[2,3-d]pyrimidine derivatives within the PARP-1 active site. rsc.orgnih.gov
Structure-Guided Optimization: This approach uses the 3D structure of the target to design more potent molecules. Researchers successfully used an in silico structure-guided method to optimize a lead compound into a highly potent thieno[2,3-d]pyrimidine-2,4-dione-based PPO inhibitor. nih.gov Molecular simulations revealed that the new analogue formed a more favorable interaction with the target enzyme. nih.gov
Pharmacophore and QSAR Modeling: 3D-Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models identify the essential structural features required for biological activity. mdpi.com These models were used to study pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, leading to the identification of key features for potent inhibition. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement and interaction of a molecule within the target's binding site over time, accounting for target flexibility. beilstein-journals.org This technique was used to validate the docking results for novel TRAP1 inhibitors. mdpi.com
Virtual Screening: This involves using computational methods to search large libraries of virtual compounds to identify those most likely to bind to a drug target. mdpi.com A virtual screen of the ZINC database identified several new potential TRAP1 inhibitors based on the pyrimidine scaffold. mdpi.com
| Computational Method | Application | Target | Source |
|---|---|---|---|
| Molecular Docking | Confirm binding mode and rationalize activity | iNOS, PARP-1 | rsc.orgnih.gov |
| Structure-Guided Design | Optimize lead compound for improved potency | PPO | nih.gov |
| 3D-QSAR & Pharmacophore Modeling | Identify key structural features for activity | TRAP1 | mdpi.com |
| Molecular Dynamics (MD) Simulations | Validate docking results and study complex stability | TRAP1 | mdpi.com |
| Virtual Screening | Identify new hit compounds from a large database | TRAP1 | mdpi.com |
These advanced computational approaches allow for a more rational design process, prioritizing the synthesis of compounds with the highest probability of success and providing deep insights into the molecular basis of their activity. nih.govbeilstein-journals.org
Integration of Synthetic Methodologies with High-Throughput Biological Screening
To fully exploit the potential of the pyrimidine-2,4(1H,3H)-dione scaffold, researchers are integrating efficient synthetic methods with high-throughput screening (HTS) techniques. This combination allows for the rapid generation and evaluation of large libraries of compounds, dramatically accelerating the discovery of new drug candidates. nih.govnih.gov
Modern synthetic methodologies are crucial for building compound libraries efficiently. Techniques like microwave-assisted synthesis and continuous flow reactions can significantly shorten reaction times and improve yields. evitachem.com For example, microwave heating was used in multiple steps to synthesize a library of chromeno[2,3-d]pyrimidine derivatives. mdpi.com The development of novel domino reactions, which combine multiple bond-forming steps into a single operation, also enables the rapid construction of diverse molecular architectures, such as pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org
Once a library of compounds is synthesized, HTS is used to rapidly assess their biological activity. This involves testing hundreds or thousands of compounds in parallel against a specific biological target or a panel of cell lines. nih.govmdpi.com For instance, a library of newly synthesized chromeno[2,3-d]pyrimidines was screened for antiproliferative activity against eight different human tumor cell lines to identify the most potent compounds. mdpi.com
The principles of HTS can be highly sophisticated. Methodologies developed for other molecular classes, such as peptides, provide a proof-of-concept for what is possible. nih.gov For example, SPOT-synthesis on cellulose (B213188) membranes allows for the creation of thousands of unique compounds at a fraction of the cost of traditional synthesis. nih.gov These libraries can then be screened for multiple activities at once, such as both antibiofilm and immunomodulatory properties, to identify lead candidates with an optimal combination of biological effects. nih.gov Applying a similar integrated approach to the pyrimidine-2,4(1H,3H)-dione scaffold would enable the simultaneous optimization of potency, selectivity, and other desirable drug-like properties, paving the way for the next generation of therapeutics. nih.gov
Q & A
What are the common synthetic routes for 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
Basic Question
The synthesis of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions, starting with the functionalization of a pyrimidine-2,4-dione core. Key steps include:
- Condensation reactions : Introduction of the benzylamino group via nucleophilic substitution or reductive amination. For example, alkylation with benzyl chlorides under basic conditions (e.g., potassium carbonate in DMF) is a common strategy .
- Cyclization : Formation of the pyrimidine ring using precursors like thiourea or urea derivatives under acidic or thermal conditions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Methodological Note : Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using DMF as a solvent enhances solubility of intermediates, while potassium carbonate promotes efficient deprotonation during alkylation .
How can spectroscopic methods (NMR, HRMS) confirm the structure of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione?
Basic Question
Structural confirmation relies on:
- <sup>1</sup>H NMR : Signals for the benzyl group (aromatic protons at ~7.3–7.5 ppm, methylene protons at ~4.7–5.2 ppm) and pyrimidine NH protons (broad singlets at ~10–11 ppm) are diagnostic .
- <sup>13</sup>C NMR : Carbonyl carbons (C=O) appear at ~160–165 ppm, while the benzyl carbons resonate at ~40–50 ppm .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]<sup>+</sup> for C11H12N3O2 requires m/z 230.0925) .
Methodological Note : Deuterated solvents (e.g., DMSO-d6) are preferred for NMR to avoid interference from protonated impurities .
What strategies optimize the introduction of the benzylamino group while minimizing side reactions?
Advanced Question
To enhance selectivity:
- Protection-Deprotection : Temporarily protect reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) before benzylation .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
- Temperature Control : Maintain moderate temperatures (60–80°C) to prevent over-alkylation or decomposition .
Data Insight : In analogous compounds, substituting benzyl chloride with benzyl bromide increases electrophilicity, reducing reaction time by 30% but requiring careful pH control to avoid hydrolysis .
How is the biological activity of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione evaluated, and what assays are most reliable?
Advanced Question
Biological evaluation involves:
- Antimicrobial Assays : Broth microdilution (MIC) against Staphylococcus aureus or Candida albicans. For example, derivatives with thiazole substituents show MIC values ≤16 µg/mL .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Methodological Note : Include positive controls (e.g., streptomycin for antimicrobial tests) and validate results with triplicate experiments to address biological variability .
What mechanistic insights explain the reactivity of the pyrimidine-dione core in nucleophilic substitutions?
Advanced Question
The pyrimidine-dione ring undergoes nucleophilic attack at the C5 or C6 positions due to:
- Electron-Withdrawing Effects : The two carbonyl groups activate adjacent carbons for substitution.
- Tautomerism : Keto-enol tautomerism stabilizes intermediates during reactions, as seen in the synthesis of bis(pyrimidine-dione) derivatives .
- Steric Effects : Bulky substituents (e.g., benzyl groups) at C1 or C3 can direct regioselectivity .
Data Contradiction : While electron-deficient pyrimidines favor C5 substitution, steric hindrance from the benzylamino group may shift reactivity to C6, requiring computational modeling (DFT) to predict pathways .
How do structural modifications (e.g., halogenation, alkylation) impact the compound’s bioactivity and physicochemical properties?
Advanced Question
Key modifications include:
- Halogenation : Introducing chlorine or bromine at C5 enhances antimicrobial activity by 2–3-fold but reduces solubility .
- Alkylation : Adding methyl or ethyl groups to the benzyl moiety improves blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Hybridization : Fusion with thieno or pyrrolo rings (e.g., thieno[2,3-d]pyrimidine) increases planarity, enhancing DNA intercalation potential .
Methodological Note : Use Hansch analysis or CoMFA to correlate substituent effects with bioactivity .
What analytical challenges arise in purity assessment, and how are they resolved?
Advanced Question
Common challenges include:
- Byproduct Detection : Trace alkylation byproducts (e.g., di-substituted derivatives) require UPLC-MS for identification .
- Hydrate Formation : Hygroscopic samples may form hydrates, altering melting points. Karl Fischer titration quantifies water content .
- Polymorphism : X-ray crystallography or DSC distinguishes polymorphic forms affecting dissolution rates .
Case Study : In a related compound, HPLC with a C18 column and acetonitrile/water gradient achieved 99.5% purity by resolving positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
